molecular formula C5H9NO2 B160516 1-(Aminomethyl)cyclopropanecarboxylic acid CAS No. 139126-45-7

1-(Aminomethyl)cyclopropanecarboxylic acid

Cat. No.: B160516
CAS No.: 139126-45-7
M. Wt: 115.13 g/mol
InChI Key: MJQJJFZHAQFTDZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarboxylic acid is a cyclopropane-derived compound featuring an aminomethyl (-CH2NH2) group and a carboxylic acid (-COOH) group attached to the same carbon atom of the cyclopropane ring. Its molecular formula is C5H9NO2, with a molecular weight of 115.13 g/mol. The cyclopropane ring imparts unique steric and electronic properties, influencing its reactivity and interactions in biological systems.

This compound has garnered attention in medicinal chemistry and biochemistry. For instance, it has been studied as a reversible inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism, due to its structural similarity to proline .

Preparation Methods

Classical Alkylation-Cyclization Approaches

Dimethyl Sulfate-Mediated Cyclopropanation

A foundational method for synthesizing 1-(aminomethyl)cyclopropanecarboxylic acid derivatives involves the reaction of 2-acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters) with dimethyl sulfate and alkali metal alcoholates . This process proceeds via a two-step mechanism:

  • S-Alkylation : Dimethyl sulfate methylates the thioether group of the methionine ester, forming a sulfonium intermediate.

  • Cyclization : The alkali metal alcoholate abstracts a proton, inducing intramolecular nucleophilic attack to form the cyclopropane ring .

Reaction Conditions :

  • Temperature: 80–150°C (optimized at 90–120°C) .

  • Molar Ratios: 1.1–1.5 equivalents each of dimethyl sulfate and alkali metal alcoholate per mole of ester .

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) or alcohols .

Example Synthesis :

  • Starting Material: D,L-N-acetylmethionine methyl ester (17.1 g, 0.1 mol).

  • Reagents: Dimethyl sulfate (19.6 g, 0.35 mol), sodium methylate.

  • Workup: Saponification with calcium hydroxide, acidification with HCl, and neutralization with propylene oxide .

  • Yield: 95% isolated 1-amino-cyclopropanecarboxylic acid .

Advantages :

  • High yields (≥95%) and scalability for industrial production .

  • Avoids hazardous reagents like diazomethane or 1,2-dibromoethane .

Limitations :

  • Racemic product formation unless chiral starting materials are used.

Comparative Analysis of Methodologies

Parameter Classical Alkylation Asymmetric Synthesis
Yield 95%Not reported
Stereochemical Control Racemic>90% e.e.
Scalability IndustrialLaboratory-scale
Reagent Safety Low hazardModerate hazard
Cost LowHigh

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aminomethyl group or the carboxylic acid group.

Scientific Research Applications

1-(Aminomethyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of various cyclopropane-containing compounds.

    Biology: In biological research, this compound is used as a plant growth regulator.

    Medicine: In medicinal chemistry, this compound is used in the design of antiviral agents.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Ethylene Biosynthesis: In plants, this compound is a precursor in the biosynthesis of ethylene.

    Antiviral Activity: In medicinal applications, this compound acts as a conformationally rigid analog of natural amino acids.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of 1-(Aminomethyl)cyclopropanecarboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
This compound C5H9NO2 115.13 Aminomethyl, carboxylic acid PRODH inhibition, cancer research
1-Aminocyclopropanecarboxylic acid (ACC) C4H7NO2 101.10 Amino, carboxylic acid Ethylene biosynthesis in plants
1-(Boc-Amino)cyclopropanecarboxylic acid C9H15NO4 201.22 Boc-protected amino, carboxylic acid Peptide synthesis, protective intermediate
Ethyl 1-amino-2-vinylcyclopropanecarboxylate C8H13NO2 155.20 Amino, vinyl, ester Synthetic intermediate for drug design
1-Fluorocyclopropane-1-carboxylic acid C4H5FO2 104.08 Fluorine, carboxylic acid Bioisostere in medicinal chemistry
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid C10H9BrO2 241.09 4-Bromophenyl, carboxylic acid Intermediate in organic synthesis
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid C7H13NO2 143.18 Dimethylaminomethyl, carboxylic acid Potential modulator of ion channels

Key Findings

Physicochemical Properties

  • Solubility and Lipophilicity: Ester derivatives (e.g., ethyl 1-amino-2-vinylcyclopropanecarboxylate) exhibit increased lipophilicity compared to carboxylic acids, enhancing membrane permeability .
  • Steric Effects: The cyclopropane ring imposes significant steric constraints. For example, the Boc-protected derivative (C9H15NO4) is used in peptide synthesis to prevent unwanted side reactions during coupling .

Electronic Modifications

  • Halogenation : Introducing halogens (e.g., fluorine in 1-fluorocyclopropane-1-carboxylic acid) alters electronic density, improving binding affinity to enzymatic targets. Fluorine’s electronegativity also enhances metabolic stability .
  • Aromatic Substitution : Bromophenyl derivatives (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) are utilized in cross-coupling reactions for synthesizing complex organic molecules .

Biological Activity

1-(Aminomethyl)cyclopropanecarboxylic acid (1-AMCP) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-AMCP is characterized by a cyclopropane ring, an amine group, and a carboxylic acid functional group. Its molecular formula is C5_5H9_9NO2_2, with a molecular weight of approximately 115.13 g/mol. The compound typically appears as a white solid and is soluble in solvents such as dimethyl sulfoxide (DMSO) at concentrations up to 55 mg/mL.

Inhibition of Amino Acid Transporters

1-AMCP has been shown to inhibit L-amino acid transporter proteins, which are crucial for the cellular uptake of essential amino acids. This inhibition suggests potential applications in modulating amino acid metabolism, which could be beneficial in various metabolic disorders.

Antifungal Properties

Research indicates that 1-AMCP exhibits antifungal activity against several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. These findings highlight its potential as a novel antifungal agent, although further studies are needed to evaluate its efficacy and safety compared to existing treatments.

Neurological Effects

The compound interacts with the α2δ subunit of voltage-gated calcium channels, which play a significant role in neurotransmitter release and neuronal excitability. This interaction may provide insights into developing new therapies for neurological conditions such as neuropathic pain and epilepsy.

Study on Antifungal Activity

A study conducted on the antifungal efficacy of 1-AMCP demonstrated its effectiveness against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Fungal StrainMIC (µg/mL)
Candida albicans32
Cryptococcus neoformans16
Aspergillus niger64

These results indicate that 1-AMCP could serve as a promising candidate for antifungal therapy, particularly against resistant strains.

Potential in Cancer Therapy

Initial investigations into the anticancer properties of 1-AMCP have suggested that it may inhibit tumor growth through mechanisms not yet fully understood. Further research is necessary to elucidate these mechanisms and assess its effectiveness across different cancer types.

The mechanisms underlying the biological activities of 1-AMCP are still under investigation. Key areas include:

  • Inhibition of L-amino acid transporters : This could affect various physiological processes, including protein synthesis and cellular signaling.
  • Interaction with calcium channels : Modulating calcium influx may influence neurotransmitter release and neuronal activity.
  • Antifungal action : The specific pathways through which 1-AMCP exerts antifungal effects remain to be clarified but may involve disrupting fungal cell wall integrity or metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Aminomethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclopropanation reactions, such as the addition of aminomethyl groups to cyclopropane precursors. Key methods include:

  • Cyclopropanation of α,β-unsaturated esters followed by hydrolysis and functionalization of the amino group .
  • Multi-step protocols involving halogenated intermediates (e.g., 1-bromo-2-chloroethane) coupled with nitrile derivatives, achieving yields up to 79% under optimized conditions (e.g., controlled pH and temperature) .
  • Stereoselective synthesis using chiral catalysts to resolve enantiomers, critical for biological activity studies .
    • Critical Factors : Reaction pH, temperature, and catalyst selection significantly impact yield. For example, acidic conditions may promote cyclopropane ring stability but require post-synthesis neutralization .

Q. How is this compound applied in studying plant ethylene biosynthesis?

  • Methodological Answer : The compound serves as a precursor to ethylene in plants via the enzymatic action of ACC oxidase. Researchers use isotopic labeling (e.g., ¹⁴C-ACC) to trace ethylene production kinetics under stress conditions (e.g., hypoxia, pathogen exposure) .
  • Experimental Design :

  • Inhibition Studies : Co-administration with ACC deaminase inhibitors (e.g., α-aminoisobutyric acid) to quantify enzyme activity .
  • Gene Expression Analysis : RT-PCR or CRISPR-mediated knockdown of ACC oxidase to correlate ethylene levels with plant stress responses .

Q. What analytical techniques are used to characterize its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.2–1.8 ppm) and carboxyl/amino groups (δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., cyclopropane ring-opened derivatives) using reverse-phase C18 columns and ESI ionization .
  • X-ray Crystallography : Confirms stereochemistry in enantiopure samples, critical for structure-activity relationship studies .

Advanced Research Questions

Q. How do contradictory hazard classifications in safety data sheets impact laboratory handling protocols?

  • Methodological Answer : Discrepancies exist between SDS reports:

  • Non-hazardous Classification : Some SDSs state no significant risks (NFPA Health Rating = 0) .
  • Irritation Risks : Others classify the compound as a skin/eye irritant (GHS Category 2) requiring gloves and goggles .
    • Risk Mitigation :
  • Contradiction Analysis : Cross-reference SDSs from multiple vendors (e.g., Cayman Chemical vs. MP Biomedicals) to identify consensus protocols .
  • Context-Dependent Handling : Use fume hoods for powder handling to mitigate inhalation risks despite low acute toxicity .

Q. What strategies stabilize this compound against decomposition in enzymatic studies?

  • Methodological Answer :

  • pH Control : Buffered solutions (pH 7.2) minimize acid-catalyzed ring-opening .
  • Temperature Management : Storage at –20°C reduces thermal degradation, with stability validated via HPLC over 6 months .
  • Enzyme Inhibition : Co-administration of radical scavengers (e.g., ascorbate) to block ACC oxidase-mediated decomposition .

Q. How do stereochemical variations affect its biological activity and synthetic approaches?

  • Methodological Answer :

  • Enantiomer-Specific Activity : (1S,2R)-enantiomers show higher affinity for ethylene biosynthesis enzymes compared to (1R,2S)-forms, validated via enzyme kinetics (Km values) .
  • Synthetic Challenges : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are required for enantioselective synthesis .
  • Analytical Differentiation : Chiral HPLC (e.g., Chiracel OD-H column) separates enantiomers, while circular dichroism confirms absolute configuration .

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJJFZHAQFTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139126-45-7
Record name 139126-45-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(Aminomethyl)cyclopropanecarboxylic acid
1-(Aminomethyl)cyclopropanecarboxylic acid
1-(Aminomethyl)cyclopropanecarboxylic acid
1-(Aminomethyl)cyclopropanecarboxylic acid
1-(Aminomethyl)cyclopropanecarboxylic acid
1-(Aminomethyl)cyclopropanecarboxylic acid

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